molecular formula C23H20N2O3 B7636765 N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

Cat. No. B7636765
M. Wt: 372.4 g/mol
InChI Key: AZQASNZMQZLOOI-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of benzamides and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide involves its interaction with specific biological targets in the body. It has been found to inhibit the activity of certain enzymes and receptors, leading to the biological effects observed. For example, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to the anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor effects through the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been found to exhibit analgesic effects through the modulation of pain pathways in the body. Furthermore, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been shown to exhibit anti-inflammatory effects through the inhibition of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide in lab experiments is its wide range of biological activities. This makes it a promising candidate for drug development in various fields of research. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide. One area of research is the development of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide-based drugs for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide and its interaction with specific biological targets. Furthermore, studies are needed to determine the safety and toxicity profile of this compound, as well as its potential for drug-drug interactions. Overall, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide is a promising compound that has the potential to be developed into a valuable drug for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide involves the reaction between 2-aminobenzamide and (E)-3-phenylprop-2-enoyl chloride in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development in these areas. Additionally, N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has been shown to have potential applications in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitter receptors.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-21-14-8-7-13-20(21)25-23(27)18-11-5-6-12-19(18)24-22(26)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,24,26)(H,25,27)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQASNZMQZLOOI-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

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